![molecular formula C24H22N6O2 B2964678 N-苄基-2-(9-(3,4-二甲基苯基)-3-氧代吡唑并[1,5-a][1,2,4]三唑并[3,4-c]哒嗪-2(3H)-基)乙酰胺 CAS No. 1207055-78-4](/img/no-structure.png)

N-苄基-2-(9-(3,4-二甲基苯基)-3-氧代吡唑并[1,5-a][1,2,4]三唑并[3,4-c]哒嗪-2(3H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

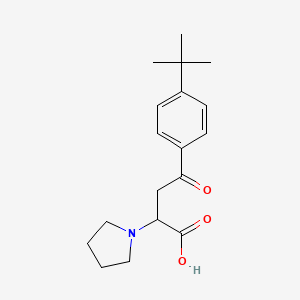

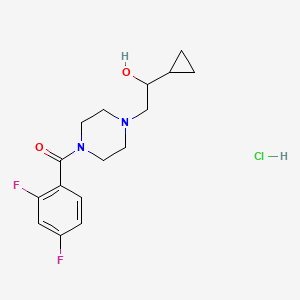

The synthesis of this compound involves several steps, including benzylation , cyclization , and acetylation . Researchers have reported various synthetic routes, but a common approach involves the reaction of an appropriate benzyl halide with a pyrazolo-triazolo-pyrazine precursor . The final step typically includes acetylation of the amine group to yield the desired product .

Molecular Structure Analysis

The molecular formula of N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is C~17~H~16~N~6~O~2~ . It contains a benzyl group , a pyrazolo-triazolo-pyrazine core , and an acetamide moiety . The bromine atom in the structure contributes to its reactivity and pharmacological properties .

Chemical Reactions Analysis

The compound can undergo various chemical reactions, such as hydrolysis , oxidation , and substitution . Researchers have explored its reactivity with different nucleophiles and electrophiles. These reactions play a crucial role in designing derivatives with improved bioactivity .

科学研究应用

合成和生物活性

抗菌和抗真菌特性:吡唑啉和吡唑的衍生物已被合成并评估了它们的抗菌和抗真菌活性。这些化合物对诸如大肠杆菌、铜绿假单胞菌、金黄色葡萄球菌和白色念珠菌等生物体表现出疗效,表明它们作为抗菌剂的潜力 (Hassan, 2013).

抗惊厥活性:已经合成了一些带有杂环的烷酰胺衍生物并测试了它们的抗惊厥活性。1,2,4-三唑环的存在增强了活性,证明了该化学品在开发抗惊厥药物中的潜力 (Tarikogullari 等人,2010 年).

杀虫剂评估:合成了含有噻二唑部分的创新杂环,并评估了其对棉叶虫斜纹夜蛾的杀虫活性。这些研究有助于开发新的农用化学品 (Fadda 等人,2017 年).

抗癌和抗菌活性:已经合成了新的基于安替比林的杂环,其中一些具有抗癌和抗菌活性。这些发现支持在癌症治疗和感染控制中探索安替比林衍生物 (Riyadh 等人,2013 年).

化学合成和表征

新型杂环的合成:已经实现了吡唑并[5,1-c]三嗪和异恶唑并[3,4-d]嘧啶衍生物的合成,扩大了可用于进一步生物和药物评估的杂环化合物的种类 (Abdelhamid 等人,2012 年).

分子对接和筛选:已经制备了新的吡啶和稠合吡啶衍生物,并对其进行了计算机分子对接筛选,表明它们的潜在结合能和生物活性 (Flefel 等人,2018 年).

抗氧化研究:新型 N-取代的苄基/苯基衍生物的合成显示出中等到显着的自由基清除活性,表明它们作为抗氧化剂的潜力 (Ahmad 等人,2012 年).

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide involves the condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form 3,4-dimethylphenylpyrazol-5-one, which is then reacted with 2-chloroacetyl chloride to form 2-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetyl chloride. This intermediate is then reacted with benzylamine to form N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide.", "Starting Materials": [ "3,4-dimethylphenylhydrazine", "ethyl acetoacetate", "2-chloroacetyl chloride", "benzylamine" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3,4-dimethylphenylpyrazol-5-one.", "Step 2: Reaction of 3,4-dimethylphenylpyrazol-5-one with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetyl chloride.", "Step 3: Reaction of 2-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetyl chloride with benzylamine in the presence of a base such as triethylamine to form N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide." ] } | |

CAS 编号 |

1207055-78-4 |

分子式 |

C24H22N6O2 |

分子量 |

426.48 |

IUPAC 名称 |

N-benzyl-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |

InChI |

InChI=1S/C24H22N6O2/c1-16-8-9-19(12-17(16)2)20-13-21-23-27-30(24(32)28(23)10-11-29(21)26-20)15-22(31)25-14-18-6-4-3-5-7-18/h3-13H,14-15H2,1-2H3,(H,25,31) |

InChI 键 |

YFFXSSQVCYWETI-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NCC5=CC=CC=C5)C3=C2)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Di[3-(benzyloxy)benzylidene]hydrazine](/img/structure/B2964600.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile](/img/structure/B2964604.png)

![18-Thia-2,9-diazatetracyclo[9.7.0.0^{3,9}.0^{12,17}]octadeca-1(11),2,12(17)-trien-10-imine](/img/structure/B2964606.png)

![6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine](/img/structure/B2964607.png)

![(2-Chlorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2964608.png)

![3-methyl-4-(3-nitrophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2964610.png)

![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2964611.png)